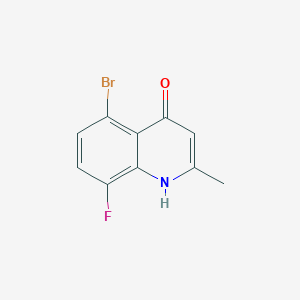
5-Bromo-8-fluoro-2-methyl-1,4-dihydroquinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-8-fluoro-2-methyl-1,4-dihydroquinolin-4-one is a synthetic organic compound with the molecular formula C₁₀H₇BrFNO. It belongs to the class of quinolinone derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-8-fluoro-2-methyl-1,4-dihydroquinolin-4-one typically involves the reaction of appropriate aniline derivatives with bromine and fluorine reagents under controlled conditions. One common method involves the bromination and fluorination of 2-methylquinoline derivatives, followed by cyclization to form the quinolinone core .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and fluorination reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-8-fluoro-2-methyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolinone derivatives, while oxidation and reduction can lead to different oxidation states of the quinolinone core .
Scientific Research Applications
5-Bromo-8-fluoro-2-methyl-1,4-dihydroquinolin-4-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Biological Studies: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Research: It serves as a model compound for studying the reactivity and properties of quinolinone derivatives.
Mechanism of Action
The mechanism of action of 5-Bromo-8-fluoro-2-methyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects . Detailed studies on its mechanism of action are essential for understanding its therapeutic potential and optimizing its use in drug development .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-fluoro-2-methylaniline: A related compound with similar bromine and fluorine substituents.
6-Bromo-8-fluoro-2-methyl-1,4-dihydroquinolin-4-one: Another quinolinone derivative with a different bromine position.
Uniqueness
5-Bromo-8-fluoro-2-methyl-1,4-dihydroquinolin-4-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both bromine and fluorine atoms in the quinolinone core can enhance its potential as a versatile building block for synthesizing novel compounds with diverse applications .
Properties
Molecular Formula |
C10H7BrFNO |
|---|---|
Molecular Weight |
256.07 g/mol |
IUPAC Name |
5-bromo-8-fluoro-2-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C10H7BrFNO/c1-5-4-8(14)9-6(11)2-3-7(12)10(9)13-5/h2-4H,1H3,(H,13,14) |
InChI Key |
JFNWGIOOLZFHNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(C=CC(=C2N1)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


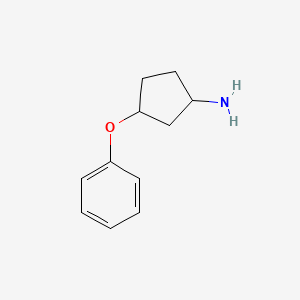
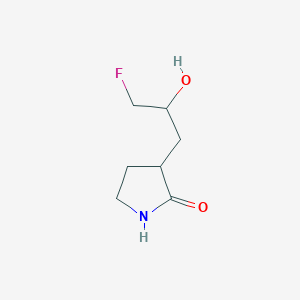
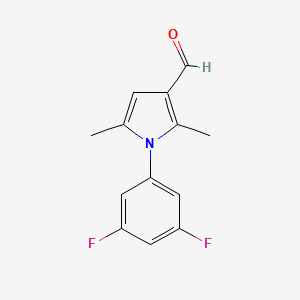
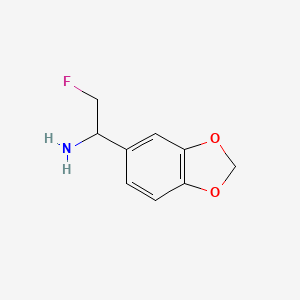
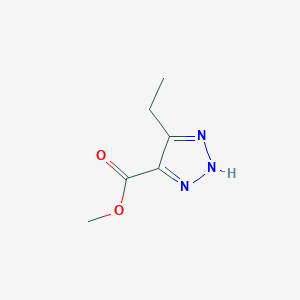
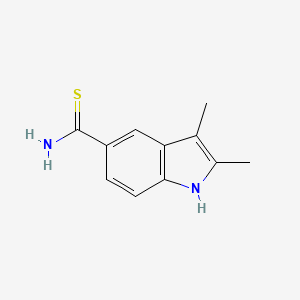
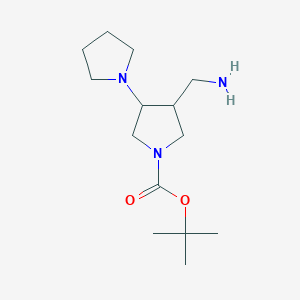

![5-{[(Tert-butoxy)carbonyl]amino}-2-(trifluoromethyl)pentanoic acid](/img/structure/B15253330.png)
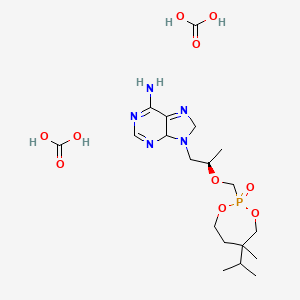
![3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde](/img/structure/B15253346.png)

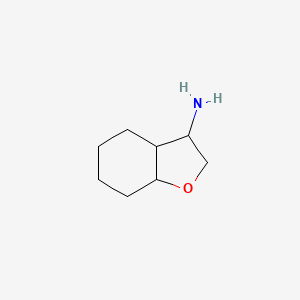
![4-[(Benzyloxy)methyl]-4-(bromomethyl)oxane](/img/structure/B15253392.png)
